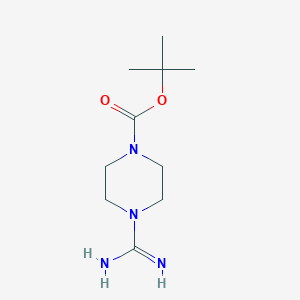

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate

概要

説明

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate is a chemical compound with the molecular formula C10H20N4O2 and a molecular weight of 228.29 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its tert-butyl group attached to a piperazine ring, which is further substituted with a carbamimidoyl group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate . The product is then purified using column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry

TBCP has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have indicated that derivatives of TBCP exhibit significant antimicrobial properties. For example, compounds derived from TBCP have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis, paralleling the action of beta-lactam antibiotics .

Cancer Research

Research has also focused on the anticancer properties of TBCP derivatives. These compounds have been tested for their ability to induce apoptosis in cancer cells. The results demonstrate that certain derivatives can inhibit tumor growth in vitro and in vivo, making them candidates for further development as anticancer agents .

Materials Science

TBCP's unique chemical properties make it suitable for various applications in materials science.

Polymer Synthesis

TBCP can serve as a monomer in the synthesis of novel polymers with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for creating advanced materials used in coatings and adhesives .

Nanocomposite Development

The compound has been utilized in the development of nanocomposites, where it acts as a coupling agent between inorganic nanoparticles and organic matrices. This application is particularly relevant in electronics and sensor technologies, where improved conductivity and mechanical strength are desired .

Corrosion Inhibition

One of the most promising applications of TBCP is its use as a corrosion inhibitor for metals, particularly carbon steel.

Electrochemical Studies

Electrochemical tests have shown that TBCP exhibits high inhibition efficiency (up to 91.5% at optimal concentrations) in acidic environments (e.g., 1M HCl). The mechanism involves strong adsorption onto the metal surface, forming a protective layer that prevents corrosion .

Surface Morphology Analysis

Scanning electron microscopy (SEM) analyses reveal that TBCP significantly alters the surface morphology of corroded metals, indicating effective protection against corrosion processes. Atomic force microscopy (AFM) further supports these findings by demonstrating a smoother surface profile when TBCP is applied .

Case Studies

作用機序

The mechanism of action of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

類似化合物との比較

Similar Compounds

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride: A similar compound with a hydrochloride salt form, which may have different solubility and stability properties.

This compound derivatives: Various derivatives with different substituents on the piperazine ring or tert-butyl group, which can alter the compound’s reactivity and biological activity.

Uniqueness

This compound is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the carbamimidoyl group offers opportunities for further functionalization and derivatization .

生物活性

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 264.75 g/mol

- CAS Number : 1312935-03-7

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to yellow powder |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound exhibits its biological activity primarily through modulation of various biochemical pathways. It has been studied for its role as a potential inhibitor of certain enzymes and receptors involved in disease processes.

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties, particularly as a potentiator for existing antibiotics. It has been shown to enhance the effectiveness of several antibiotic agents against multidrug-resistant bacteria by inhibiting efflux pumps, which are responsible for antibiotic resistance.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the piperazine ring and the tert-butyl group in enhancing the biological activity of the compound. Variations in substituents on the piperazine ring have been explored to optimize potency and selectivity against target pathogens.

Study 1: Inhibition of Bacterial Efflux Pumps

In a recent study, this compound was tested for its ability to inhibit the AcrAB-TolC efflux pump in Escherichia coli. The compound demonstrated no intrinsic antibacterial activity but significantly enhanced the efficacy of chloramphenicol and tetracycline when used in combination therapies. The minimum inhibitory concentration (MIC) values indicated that while the compound itself had an MIC greater than 250 μM, its combination with antibiotics reduced their MIC values substantially, showcasing its potential as an antibiotic potentiator .

Study 2: Pharmacokinetic Properties

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The findings suggested favorable bioavailability and moderate plasma stability, making it a candidate for further development in therapeutic applications. The compound was also evaluated for toxicity profiles, revealing acceptable safety margins in preliminary assays .

特性

IUPAC Name |

tert-butyl 4-carbamimidoylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O2/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12/h4-7H2,1-3H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNAHJKRZWPBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569929 | |

| Record name | tert-Butyl 4-carbamimidoylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153836-14-7 | |

| Record name | tert-Butyl 4-carbamimidoylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。